molecular formula C8H12O2 B2619995 1-Cyclobutylcyclopropane-1-carboxylic acid CAS No. 1601751-12-5

1-Cyclobutylcyclopropane-1-carboxylic acid

Cat. No.: B2619995
CAS No.: 1601751-12-5
M. Wt: 140.182
InChI Key: JJWZPUHJYCWDNI-UHFFFAOYSA-N
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Description

1-Cyclobutylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid featuring a cyclobutyl group attached to a cyclopropane ring, which is further bonded to a carboxyl group

Safety and Hazards

The safety information for “1-Cyclobutylcyclopropane-1-carboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclopropane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Jones reagent, potassium permanganate (KMnO4), and others.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

1-Cyclobutylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclobutylcyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

1-Cyclobutylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of both cyclobutyl and cyclopropane rings in this compound imparts unique steric and electronic properties, making it distinct from other carboxylic acids.

Properties

IUPAC Name

1-cyclobutylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8(4-5-8)6-2-1-3-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWZPUHJYCWDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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